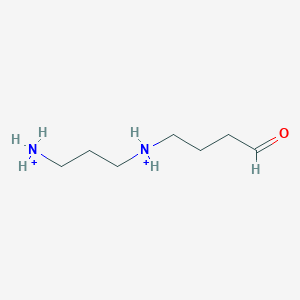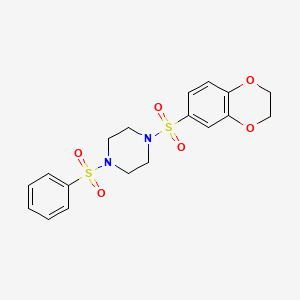
1-Octadecyl-2-eicosanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecyl-2-icosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-38:0 in which the alkyl and acyl groups (located at positions 1 and 2 respectively) are octadecyl and icosanoyl. It is a phosphatidylcholine O-38:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from an icosanoic acid.
Scientific Research Applications
Membrane Dynamics and Lipid-Protein Interactions
Ether lipids like 1-Octadecyl-2-eicosanoyl-sn-glycero-3-phosphocholine are crucial for studying membrane dynamics due to their unique biophysical properties. For instance, the interaction of ether lipids with cholesterol and sphingomyelin in model membranes provides insights into the structure and function of lipid rafts, which are specialized membrane domains involved in cell signaling and trafficking (Ausili et al., 2008). These studies are essential for understanding the mechanisms of various cellular processes and for the development of targeted therapies.
Therapeutic Potential in Cancer Treatment
Ether lipids have shown promise in cancer research due to their ability to induce apoptosis in cancer cells without harming normal cells. For example, edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine), a compound structurally similar to 1-Octadecyl-2-eicosanoyl-sn-glycero-3-phosphocholine, has been studied for its anti-cancer properties and its ability to alter membrane organization, potentially leading to cancer cell death (Torrecillas et al., 2006). These findings could pave the way for developing new therapeutic agents targeting cancer cell membranes.
Role in Immunological Responses
Ether lipids are also involved in modulating immune responses, which is critical for understanding inflammation and autoimmune diseases. The interaction of ether lipids with immune cells, such as the effect of platelet-activating factor (PAF) analogs on leukocyte migration, provides valuable insights into the mechanisms of immune regulation and inflammation (Czarnetzki & Benveniste, 1981). These studies contribute to the development of anti-inflammatory drugs and treatments for autoimmune disorders.
properties
Product Name |
1-Octadecyl-2-eicosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C46H94NO7P |
Molecular Weight |
804.2 g/mol |
IUPAC Name |
[(2R)-2-icosanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H94NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h45H,6-44H2,1-5H3/t45-/m1/s1 |
InChI Key |
BVCZSMAYNCVQDT-WBVITSLISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)
![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)











![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)